molecular formula C13H13N B13134702 2-Methyl-5-(p-tolyl)pyridine CAS No. 30456-56-5

2-Methyl-5-(p-tolyl)pyridine

Cat. No.: B13134702
CAS No.: 30456-56-5
M. Wt: 183.25 g/mol
InChI Key: VMQIABRWAZWBEC-UHFFFAOYSA-N
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Description

2-Methyl-5-(p-tolyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, featuring a methyl group at the second position and a p-tolyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with p-tolylmagnesium bromide in the presence of a catalyst such as palladium. This method typically requires an inert atmosphere and elevated temperatures to facilitate the reaction.

Another method involves the use of Grignard reagents, where 2-methylpyridine is reacted with p-tolylmagnesium chloride. This reaction is usually carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(p-tolyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the methyl group, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine compounds.

Scientific Research Applications

2-Methyl-5-(p-tolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Methyl-5-(p-tolyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.

Comparison with Similar Compounds

2-Methyl-5-(p-tolyl)pyridine can be compared with other pyridine derivatives, such as:

    2-Methylpyridine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.

    5-Methyl-2-(p-tolyl)pyridine: Similar structure but with the methyl and p-tolyl groups in different positions, leading to variations in reactivity and applications.

    2-(p-Tolyl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

30456-56-5

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14-9-13/h3-9H,1-2H3

InChI Key

VMQIABRWAZWBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C

Origin of Product

United States

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